1-(3-Pivaloyloxypropyl)-1,4,4-trimethylpiperazinium diiodide
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Overview
Description
1-(3-Pivaloyloxypropyl)-1,4,4-trimethylpiperazinium diiodide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pivaloyloxy group attached to a propyl chain, which is further connected to a trimethylpiperazinium core. The diiodide form indicates the presence of two iodine atoms in the compound.
Preparation Methods
The synthesis of 1-(3-Pivaloyloxypropyl)-1,4,4-trimethylpiperazinium diiodide involves several steps:
Synthetic Routes: The preparation typically starts with the synthesis of the pivaloyloxypropyl intermediate. This can be achieved by reacting pivalic acid with 3-chloropropanol in the presence of a base such as sodium hydroxide. The resulting pivaloyloxypropyl chloride is then reacted with 1,4,4-trimethylpiperazine to form the desired compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods: On an industrial scale, the production process may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis.
Chemical Reactions Analysis
1-(3-Pivaloyloxypropyl)-1,4,4-trimethylpiperazinium diiodide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions: The reactions are typically carried out in polar solvents such as water, ethanol, or acetonitrile, under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
1-(3-Pivaloyloxypropyl)-1,4,4-trimethylpiperazinium diiodide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of other piperazine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Pivaloyloxypropyl)-1,4,4-trimethylpiperazinium diiodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors in the body, modulating their activity.
Pathways Involved: It can influence several biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact pathways depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
1-(3-Pivaloyloxypropyl)-1,4,4-trimethylpiperazinium diiodide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-Acyloxypropyl)-1,4,4-trimethylpiperazinium and 1-(3-Hydroxypropyl)-1,4,4-trimethylpiperazinium share structural similarities.
Uniqueness: The presence of the pivaloyloxy group and the diiodide form makes this compound unique in terms of its chemical reactivity and potential applications. Its specific interactions with molecular targets and pathways also distinguish it from other similar compounds.
Properties
CAS No. |
32041-77-3 |
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Molecular Formula |
C15H32I2N2O2 |
Molecular Weight |
526.24 g/mol |
IUPAC Name |
3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl 2,2-dimethylpropanoate;diiodide |
InChI |
InChI=1S/C15H32N2O2.2HI/c1-15(2,3)14(18)19-13-7-8-17(6)11-9-16(4,5)10-12-17;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
BLKLBPHZFHAAFX-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C(=O)OCCC[N+]1(CC[N+](CC1)(C)C)C.[I-].[I-] |
Origin of Product |
United States |
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